![molecular formula C5H6N2S B2815197 4,6-dihydro-1H-thieno[3,4-c]pyrazole CAS No. 145286-40-4](/img/structure/B2815197.png)

4,6-dihydro-1H-thieno[3,4-c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

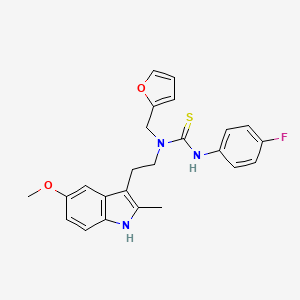

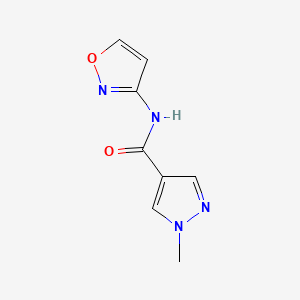

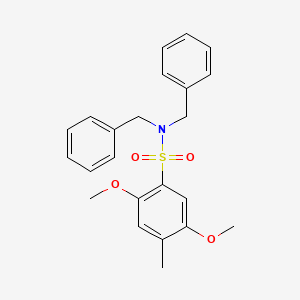

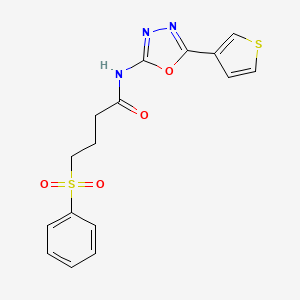

“4,6-dihydro-1H-thieno[3,4-c]pyrazole” is a chemical compound with the CAS Number: 145286-40-4 . It has a molecular weight of 126.18 and its IUPAC name is 4,6-dihydro-1H-thieno[3,4-c]pyrazole .

Molecular Structure Analysis

The InChI code for “4,6-dihydro-1H-thieno[3,4-c]pyrazole” is 1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms .Aplicaciones Científicas De Investigación

Epidermal Growth Factor Receptor (EGFR) Inhibition

- Application : Researchers have designed and synthesized a novel series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives . These compounds were screened for inhibitory activity against EGFR in human A549 lung cancer cells. Compound 6g demonstrated potent inhibitory activity, making it a potential lead compound for cancer treatment .

Organic Solar Cells (OSCs)

- Application : Researchers have incorporated TPD units into conjugated polymers for OSCs. These polymers exhibit promising performance in both fullerene-based and non-fullerene OSCs, contributing to sustainable energy solutions .

Photovoltaic Polymers

- Application : A series of conjugated D–π–A copolymers based on (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor units were synthesized. These polymers, such as PT-ttTPD and PBT-ttTPD, show improved photovoltaic properties. The ε-branched alkyl side chain on the TPD unit enhances their performance in solar cells .

Neurotoxicity Research

- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) , was studied for its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed. This research provides insights into potential neurotoxicity .

Materials Science and Organic Electronics

These applications highlight the versatility and potential impact of 4,6-dihydro-1H-thieno[3,4-c]pyrazole in various scientific domains. If you need further details or additional applications, feel free to ask! 😊

Mecanismo De Acción

Target of Action

Similar compounds, such as 4,5-dihydro-1h-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, have been found to target the epidermal growth factor receptors (egfrs) .

EGFRs are cell-surface receptors for members of the epidermal growth factor family of extracellular protein ligands . Overexpression or overactivity of EGFRs has been associated with a number of cancers, making them an attractive molecular target for the treatment of selective cancers .

Mode of Action

Similar compounds have been found to inhibit egfrs . These compounds interact with EGFRs, leading to a decrease in the receptor’s activity . This interaction and the resulting changes can potentially inhibit the growth of cancer cells .

Biochemical Pathways

Inhibition of egfrs can affect multiple downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against cancer cells .

Propiedades

IUPAC Name |

4,6-dihydro-1H-thieno[3,4-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUOVUVQGMHJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1)NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dihydro-1H-thieno[3,4-c]pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)

![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2815132.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2815135.png)